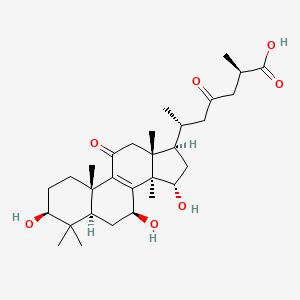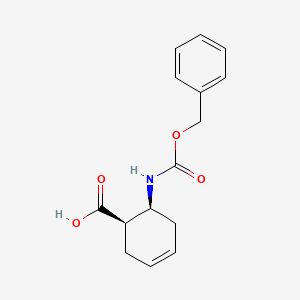
p-Methyl Atomoxetine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Methyl Atomoxetine Hydrochloride, also known as TOMOX, is a synthetic molecule that has been used in scientific research for some time. TOMOX is an important molecule in the field of neuroscience, as it has been found to act as a selective norepinephrine reuptake inhibitor (SNRI). As a SNRI, TOMOX is able to modulate the levels of norepinephrine in the brain, which can have a variety of effects.
Scientific Research Applications
Pharmacological Properties
Atomoxetine Hydrochloride, known chemically as benzenepropanamine, N-methyl-g-(2-methylphenoxy), hydrochloride, is a highly specific presynaptic inhibitor of the norepinephrine transporter with minimal affinity for other neurotransmitter receptor or transporter sites. This specificity underscores its proposed mechanism of action, distinguishing it from other ADHD treatments and explaining its lack of certain adverse effects associated with currently available ADHD medications. Atomoxetine is rapidly absorbed upon oral administration and is metabolized by the CYP2D6 enzyme pathway, indicating a genetic influence on its pharmacokinetics (Bymaster et al., 2004).
Efficacy in ADHD Treatment
Atomoxetine has demonstrated efficacy in reducing ADHD symptoms in children and adolescents, with its therapeutic effects extending through waking hours into the late evening, and in some cases, to the next morning. Its onset of action can be as early as 1-2 weeks of starting treatment, with an incrementally increasing response for up to 24 weeks or longer. Responder rates and effect sizes are similar to those of methylphenidate, making atomoxetine a viable option for patients unresponsive or intolerant to stimulant treatments or those with co-morbid conditions such as tics, anxiety, or depression. Approximately 50% of non-responders to methylphenidate will respond to atomoxetine therapy, highlighting its role in ADHD management across different patient populations (Clemow & Bushe, 2015).
Safety Profile
Atomoxetine's safety profile is favorable, with the most common drug-related events being decreased appetite and an initial period of weight loss followed by an apparently normal rate of weight gain. These events typically appear early in the treatment course and then decline. Atomoxetine has also been associated with mild increases in blood pressure and pulse that plateau during treatment and resolve upon discontinuation. There have been no effects seen on the QT interval, and the cytochrome P450 2D6 metabolism appears to have little effect on the safety or tolerability of the drug (Wernicke & Kratochvil, 2002).
Mechanism of Action
Target of Action
p-Methyl Atomoxetine Hydrochloride, also known as Atomoxetine, is a selective norepinephrine reuptake inhibitor (SNRI) . Its primary target is the norepinephrine transporter (NET) . This transporter is responsible for the reuptake of norepinephrine, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron .
Mode of Action
Atomoxetine inhibits the presynaptic norepinephrine transporter (NET), preventing the reuptake of norepinephrine throughout the brain . This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic transmission . Atomoxetine also inhibits the reuptake of dopamine in specific brain regions such as the prefrontal cortex (PFC) .
Biochemical Pathways
The systemic clearance of Atomoxetine involves three oxidative metabolic pathways: aromatic ring-hydroxylation, benzylic hydroxylation, and N-demethylation . Aromatic ring-hydroxylation results in the formation of the primary oxidative metabolite of Atomoxetine, 4-hydroxyatomoxetine, which is subsequently glucuronidated and excreted in urine .
Biochemical Analysis
Biochemical Properties
p-Methyl Atomoxetine Hydrochloride works by specifically inhibiting norepinephrine reuptake . This action raises the brain’s natural level of norepinephrine, which is necessary for behavior regulation .
Cellular Effects
The cellular effects of this compound are primarily related to its role in modulating norepinephrine levels. By inhibiting the reuptake of norepinephrine, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the norepinephrine transporter and inhibiting the reuptake of norepinephrine, thereby increasing the concentration of norepinephrine in the synaptic cleft .
Temporal Effects in Laboratory Settings
It is known that the drug has a half-life of 4.5–25 hours , indicating its stability and potential long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that the drug can have therapeutic effects at certain dosages, while higher doses may lead to adverse effects .
Metabolic Pathways
This compound is metabolized primarily by the hepatic cytochrome P450 (CP450) system . This system is highly polymorphic, leading to variations in how individuals metabolize the drug .
Transport and Distribution
Given its role as a norepinephrine reuptake inhibitor, it is likely that it interacts with transporters involved in norepinephrine reuptake .
Subcellular Localization
Given its role in inhibiting norepinephrine reuptake, it is likely that it localizes to regions of the cell involved in this process .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for p-Methyl Atomoxetine Hydrochloride involves the alkylation of Atomoxetine with methyl iodide followed by the formation of the hydrochloride salt.", "Starting Materials": [ "Atomoxetine", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Atomoxetine is dissolved in anhydrous dimethylformamide (DMF) and cooled to 0°C.", "Methyl iodide is added dropwise to the reaction mixture while stirring at 0°C.", "The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature.", "Sodium hydroxide solution is added to the reaction mixture to neutralize the excess methyl iodide.", "The resulting mixture is extracted with ethyl acetate and the organic layer is washed with water.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The residue is dissolved in hydrochloric acid and the resulting solution is concentrated under reduced pressure to obtain p-Methyl Atomoxetine Hydrochloride as a white solid." ] } | |
| 873310-31-7 | |
Molecular Formula |
C₁₇H₂₂ClNO |
Molecular Weight |
291.82 |
synonyms |
N-Methyl-γ-(4-methylphenoxy)benzenepropanamine Hydrochloride; Atomoxetine Related Compound C Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)

![1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B1141888.png)
![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)
